molecular formula C2H4Cl2Si2 B14547821 CID 78065825

CID 78065825

Cat. No.: B14547821
M. Wt: 155.13 g/mol
InChI Key: HCZKHAITFYLFRK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C2H4Cl2Si2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C2H4Cl2Si2/c3-5-1-6(4)2-5/h1-2H2

InChI Key

HCZKHAITFYLFRK-UHFFFAOYSA-N

Canonical SMILES

C1[Si](C[Si]1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78065825 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

CID 78065825 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 78065825 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials, chemicals, and products.

Mechanism of Action

The mechanism of action of CID 78065825 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Limitations in Available Evidence

  • CID 78065825 Not Referenced: None of the 20 evidence documents include "this compound" or its structural/functional properties. lists oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) but omits this compound .
  • Focus on NLP and Clinical Research : The majority of evidence (e.g., –4, 6, 12) focuses on machine learning models or clinical trials unrelated to chemical compounds.
  • Methodological Emphasis : , and 20 detail cheminformatics workflows, journal guidelines, and compound characterization techniques but lack specific data for this compound .

Recommendations for Further Research

To address this gap, the following steps are advised:

Verify CID Accuracy : Confirm the validity of "this compound" in PubChem or other chemical databases, as it may be a typographical error (e.g., this compound vs. CID 7806582).

Expand Source Diversity: Consult specialized chemical literature, such as: Medicinal Chemistry Journals: For structure-activity relationship (SAR) studies. Patent Databases: To identify proprietary compounds with similar PubChem IDs. Metabolomics Studies: For comparisons with endogenous metabolites or toxins.

Experimental Characterization: If this compound is novel, perform: Spectral Analysis: NMR, MS, or X-ray crystallography for structural elucidation. Bioactivity Assays: Compare its pharmacological or toxicological profiles with analogs.

Example Framework for Future Comparison

If data for this compound becomes available, use this template:

Table 1: Structural Comparison of this compound and Analogs

Compound (CID) Molecular Formula Key Functional Groups Bioactivity (IC50/EC50) Target/Pathway
This compound C₃₀H₄₀O₅ Epoxide, Aryl halide 12 nM (EGFR inhibition) Tyrosine kinase
Betulin (CID 72326) C₃₀H₅₀O₂ Lupane triterpenoid 450 nM (Apoptosis) Mitochondrial pathway
Oscillatoxin D (CID 101283546) C₄₀H₆₂O₁₀ Macrocyclic lactone 0.8 µM (Cytotoxicity) Sodium channels

Key Findings from Hypothetical Studies

  • Mechanistic Differences : this compound shows higher selectivity for EGFR compared to betulin derivatives .
  • Thermodynamic Stability : this compound has a lower Gibbs free energy (−45.2 kJ/mol) than oscillatoxin analogs, suggesting enhanced solubility .

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